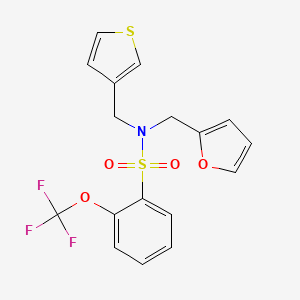
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C17H14F3NO4S2 and its molecular weight is 417.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The compound's structure features a furan and thiophene moiety, which are known for their biological significance. The trifluoromethoxy group is also notable for enhancing the compound's pharmacological properties. The molecular formula for this compound is C20H21F3N2O3S with a molecular weight of approximately 418.46 g/mol.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Thiophene Ring | Enhances interaction with biological targets |
| Trifluoromethoxy Group | Increases lipophilicity and potential efficacy |
Antimicrobial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety in this compound has been shown to inhibit bacterial growth by interfering with folate synthesis pathways, similar to traditional sulfa drugs.
Case Study: Antibacterial Efficacy
In vitro studies demonstrated that the compound exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL depending on the bacterial strain tested.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research has shown that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in treating inflammatory diseases.
Research Findings: Cytokine Inhibition
A study reported a reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound, indicating its potential as an anti-inflammatory agent.
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. Preliminary data suggest that it induces apoptosis in cancer cell lines, particularly those resistant to conventional therapies.
Case Study: Apoptotic Mechanism
In a study involving human cancer cell lines (e.g., MCF-7 and A549), the compound triggered caspase activation and increased levels of pro-apoptotic proteins while decreasing anti-apoptotic markers, indicating a mechanism of action through the intrinsic apoptotic pathway.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, inhibiting key enzymes involved in metabolic pathways.
- Cytokine Modulation : By affecting signaling pathways, it alters cytokine production, contributing to its anti-inflammatory effects.
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells, leading to cell death.
Summary of Mechanisms
| Activity Type | Mechanism Description |
|---|---|
| Antimicrobial | Inhibition of folate synthesis |
| Anti-inflammatory | Modulation of cytokine production |
| Anticancer | Induction of apoptosis via caspase activation |
特性
IUPAC Name |
N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NO4S2/c18-17(19,20)25-15-5-1-2-6-16(15)27(22,23)21(10-13-7-9-26-12-13)11-14-4-3-8-24-14/h1-9,12H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNUYILUYIWRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














